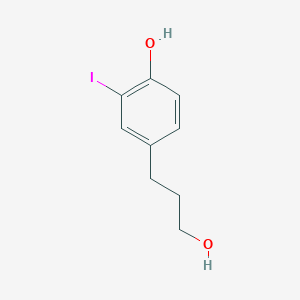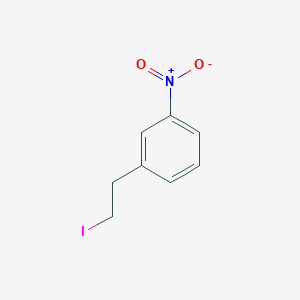
1-(2-iodo-ethyl)-3-nitro-benzene
Vue d'ensemble
Description
1-(2-iodo-ethyl)-3-nitro-benzene is an organic compound with the molecular formula C8H8INO2 It is characterized by the presence of an iodoethyl group attached to a benzene ring, which also bears a nitro group
Méthodes De Préparation
The synthesis of 1-(2-iodo-ethyl)-3-nitro-benzene typically involves the iodination of 3-nitrobenzyl alcohol or 3-nitrobenzyl chloride. One common method includes the reaction of 3-nitrobenzyl chloride with sodium iodide in the presence of acetone, which facilitates the substitution of the chloride group with an iodine atom. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-iodo-ethyl)-3-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions where the ethyl group is oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-iodo-ethyl)-3-nitro-benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in constructing various functionalized aromatic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties, leveraging its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(2-iodo-ethyl)-3-nitro-benzene in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, potentially leading to cytotoxic effects. The iodoethyl group can facilitate the compound’s incorporation into biological molecules, altering their function and activity.
Comparaison Avec Des Composés Similaires
1-(2-iodo-ethyl)-3-nitro-benzene can be compared with similar compounds such as 1-(2-Bromoethyl)-3-nitrobenzene and 1-(2-Chloroethyl)-3-nitrobenzene. These compounds share similar structural features but differ in the halogen atom attached to the ethyl group. The iodine atom in this compound makes it more reactive in substitution reactions compared to its bromo and chloro counterparts. This reactivity can be advantageous in specific synthetic applications where a more reactive halogen is desired.
Similar compounds include:
- 1-(2-Bromoethyl)-3-nitrobenzene
- 1-(2-Chloroethyl)-3-nitrobenzene
- 1-(2-Fluoroethyl)-3-nitrobenzene
Propriétés
Formule moléculaire |
C8H8INO2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
1-(2-iodoethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 |
Clé InChI |
LHPBYVOGXUOVCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CCI |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
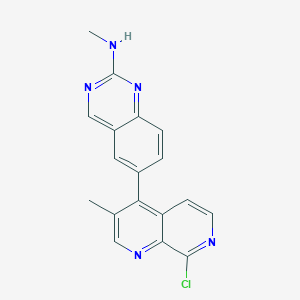
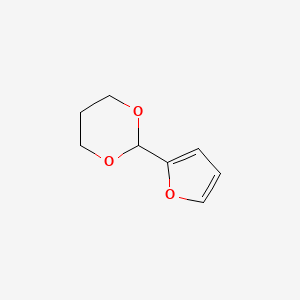
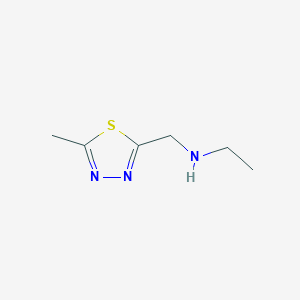
![Ethyl12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B8578237.png)
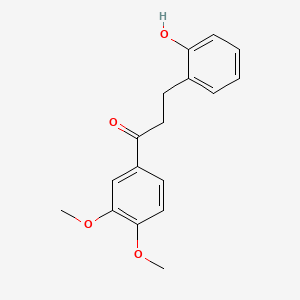
![Benzyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8578249.png)
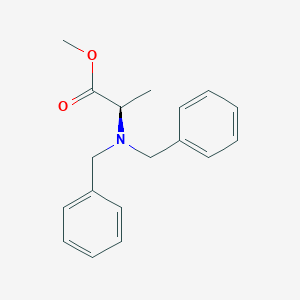
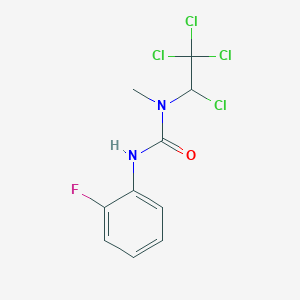
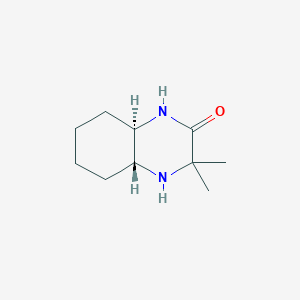
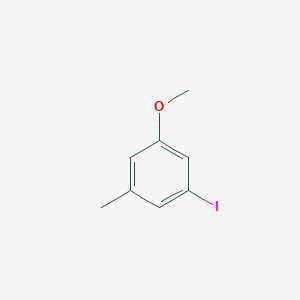
![Ethyl 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8578283.png)
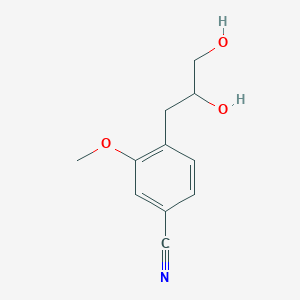
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B8578295.png)
